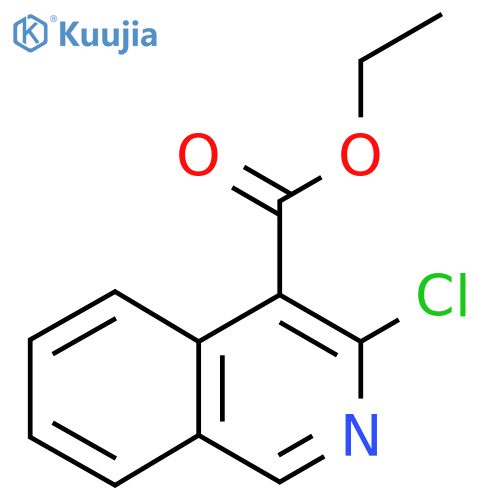Cas no 2090897-00-8 (Ethyl 3-chloroisoquinoline-4-carboxylate)

2090897-00-8 structure
商品名:Ethyl 3-chloroisoquinoline-4-carboxylate
CAS番号:2090897-00-8
MF:C12H10ClNO2
メガワット:235.666302204132
CID:4822037
Ethyl 3-chloroisoquinoline-4-carboxylate 化学的及び物理的性質
名前と識別子
-
- Ethyl 3-chloroisoquinoline-4-carboxylate
-
- インチ: 1S/C12H10ClNO2/c1-2-16-12(15)10-9-6-4-3-5-8(9)7-14-11(10)13/h3-7H,2H2,1H3
- InChIKey: BDRATWDPTZBHJX-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(C(=O)OCC)C2C=CC=CC=2C=N1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 259
- トポロジー分子極性表面積: 39.2
- 疎水性パラメータ計算基準値(XlogP): 3.3
Ethyl 3-chloroisoquinoline-4-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A189008829-5g |
Ethyl 3-chloroisoquinoline-4-carboxylate |
2090897-00-8 | 95% | 5g |
$5252.80 | 2023-09-02 | |
| Alichem | A189008829-1g |
Ethyl 3-chloroisoquinoline-4-carboxylate |
2090897-00-8 | 95% | 1g |
$1989.90 | 2023-09-02 |
Ethyl 3-chloroisoquinoline-4-carboxylate 関連文献
-
Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446
-
Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762
-
Karishma Bhardwaj,Sajan Pradhan,Siddhant Basel,Mitchell Clarke,Surakcha Thapa,Pankaj Roy,Sukanya Borthakur,Lakshi Saikia,Amit Shankar,Anand Pariyar,Sudarsan Tamang Dalton Trans., 2020,49, 15425-15432
-
William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236
-
Katharina Chevalier,Matthias M. N. Wolf,Andreas Funk,Marko Andres,Markus Gerhards,Rolf Diller Phys. Chem. Chem. Phys., 2012,14, 15007-15020
2090897-00-8 (Ethyl 3-chloroisoquinoline-4-carboxylate) 関連製品
- 959240-93-8(4-Chloro-1-methyl-1H-indazol-3-amine)
- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)
- 2649047-71-0(2-(2-isocyanatopropan-2-yl)-4H,5H,6H-cyclopentabthiophene)
- 929203-04-3(4-(3-pyridinyl)phenylboronic acid pinacol ester)
- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)
- 2171965-29-8(2-(2-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methoxyacetic acid)
- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)
- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)
- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)
- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)
推奨される供給者
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
